molecular formula C9H8N2O B3383820 4-Oxo-4-pyridin-4-ylbutanenitrile CAS No. 49835-53-2

4-Oxo-4-pyridin-4-ylbutanenitrile

Cat. No.: B3383820
CAS No.: 49835-53-2
M. Wt: 160.17 g/mol
InChI Key: UTISRGMYIPHHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-pyridin-4-ylbutanenitrile is an organic compound with the molecular formula C9H8N2O It is characterized by a pyridine ring attached to a butanenitrile group with a ketone functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-pyridin-4-ylbutanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-pyridin-4-ylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like N-bromophthalimide in an acidic medium, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: N-bromophthalimide in aqueous acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-Oxo-4-pyridin-4-ylbutanoic acid.

    Reduction: 4-Hydroxy-4-pyridin-4-ylbutanenitrile.

    Substitution: 4-Amido-4-pyridin-4-ylbutanenitrile.

Scientific Research Applications

4-Oxo-4-pyridin-4-ylbutanenitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-4-pyridin-4-ylbutanenitrile involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ketone and nitrile groups play crucial roles in its reactivity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

    4-Oxo-4-phenylbutanenitrile: Similar structure but with a phenyl group instead of a pyridine ring.

    4-Oxo-4-(2-pyridyl)butanenitrile: Similar structure with the pyridine ring at a different position.

    4-Oxo-4-(3-pyridyl)butanenitrile: Another positional isomer with the pyridine ring at the third position.

Uniqueness: 4-Oxo-4-pyridin-4-ylbutanenitrile is unique due to the specific positioning of the pyridine ring, which imparts distinct electronic and steric properties. This positioning influences its reactivity and interaction with other molecules, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

4-oxo-4-pyridin-4-ylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-5-1-2-9(12)8-3-6-11-7-4-8/h3-4,6-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTISRGMYIPHHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311012
Record name 4-oxo-4-pyridin-4-ylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49835-53-2
Record name NSC235200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-4-pyridin-4-ylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-4-(pyridin-4-yl)butanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

C-1. 4-Oxo-4-(4-pyridinyl)butanenitrile--To a stirred mixture containing 29.4 g. of sodium cyanide and 500 ml. of acetonitrile, after stirring said mixture for ten minutes, was added dropwise over a period of three hours a solution containing 64.2 g. of 4-pyridinecarboxaldehyde in 500 ml. of acetonitrile and the resulting mixture was stirred at room temperature for one hour. To the stirred mixture was added slowly over a period of one hour a solution of 24.5 g. of acrylonitrile in 200 ml. of acetonitrile and the resulting reaction mixture was stirred overnight at room temperature. The reaction mixture was stripped in vacuo of solvent at a temperature not exceeding 54° C. The semi-solid residue was cooled, mixed well with 400 ml. of chloroform, and the mixture filtered. The chloroform was distilled off in vacuo at a temperature not exceeding 50° C. and the residual oily residue was extracted with three 200 ml. portions of toluene. The toluene solution was filtered through diatomaceous earth and the filtrate was distilled in vacuo below 50° C. to remove the toluene. The residue on chilling crystallized. A tiny sample was saved and the remainder was dissolved in 50 ml. of warm isopropyl alcohol. The solution was cooled and then diluted slowly with 125 ml. of ether, chilled and seeded with a crystal obtained from said tiny sample. The crystalline product that separated was collected, washed with 25 ml. of 1:3 (v:v) mixture of isopropyl alcohol:ether, and air-dried to yield 52.1 g of 4-oxo-4-(4-pyridinyl)butanenitrile, m.p. 53.5°-55° C.
[Compound]
Name
C-1. 4-Oxo-4-(4-pyridinyl)butanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-pyridin-4-ylbutanenitrile
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-pyridin-4-ylbutanenitrile
Reactant of Route 3
Reactant of Route 3
4-Oxo-4-pyridin-4-ylbutanenitrile
Reactant of Route 4
Reactant of Route 4
4-Oxo-4-pyridin-4-ylbutanenitrile
Reactant of Route 5
Reactant of Route 5
4-Oxo-4-pyridin-4-ylbutanenitrile
Reactant of Route 6
Reactant of Route 6
4-Oxo-4-pyridin-4-ylbutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.